N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
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Overview
Description
- This compound is a piperidine derivative with a complex structure. Its systematic name reflects its substituents: a 4-fluoro-2-methylphenyl group, a pyridine-2-yl group, and a pyrazole-3-carbonyl group attached to the piperidine ring.
- It may have applications in various fields due to its unique structure.
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, fluorination reactions often involve reagents like Selectfluor.
Major Products: The major products depend on the specific reaction. For instance, fluorination of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine leads to 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is used in the synthesis of fluorinated imatinib base.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, design new derivatives, or investigate its role in complex reactions.
Biology and Medicine: It could serve as a scaffold for drug development, targeting specific biological pathways.
Industry: Its unique structure might find applications in materials science or catalysis.
Mechanism of Action
- Specific information on its mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, researchers may compare it with other piperidine-based molecules.
Uniqueness: Its combination of substituents makes it distinct, but further analysis is required to highlight its uniqueness.
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22FN5O2/c1-14-12-16(23)5-6-17(14)25-21(29)15-7-10-28(11-8-15)22(30)20-13-19(26-27-20)18-4-2-3-9-24-18/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
JJZHVGXASMLMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
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